molecular formula C9H10N2S B2510905 (R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine CAS No. 2055849-03-9

(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine

Cat. No. B2510905
M. Wt: 178.25
InChI Key: OYEMTXBRVDLKKG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Benzo[D]thiazol-5-YL)ethan-1-amine is a chemical compound with a complex heterocyclic structure. It belongs to the class of benzo[d]thiazol-5-yl compounds. These molecules have garnered interest due to their potential therapeutic applications, particularly as O-GlcNAcase inhibitors for treating Alzheimer’s disease .

Scientific Research Applications

Synthesis and Antimicrobial Activity

(R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine and its derivatives have been extensively researched for their potential in synthesizing novel compounds with significant antimicrobial activities. A series of novel derivatives were synthesized and evaluated against a variety of clinical isolates of Gram-positive and Gram-negative bacteria, demonstrating antibacterial activity comparable to standard antibiotics such as Streptomycin and Benzyl penicillin. These studies underscore the compound's potential in contributing to the development of new antimicrobial agents (V. Reddy & K. R. Reddy, 2010).

Structural Characterization and Biological Activity

Further investigations into the structural characterization of (R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine derivatives have led to insights into their biological activity. Novel ferrocenyl-containing thiazole imine derivatives have shown some degree of plant growth regulatory and antifungal activities, highlighting the compound's versatility and potential in agricultural applications as well as antimicrobial treatments (Haibo Yu et al., 2007).

Antifungal and Antibacterial Properties

Specific derivatives of (R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine have been synthesized and found to exhibit notable antifungal and antibacterial activities. These activities were comparable or slightly better than those of well-established medicinal standards, such as chloramphenicol, cefoperazone, and amphotericin B, against a variety of bacterial and fungal strains. This evidence supports the potential use of these compounds in the development of new, effective antimicrobial drugs (Vladimír Pejchal et al., 2015).

QSAR Assay of Derivatives with Antihistamine Activity

A study on the quantitative structure-activity relationships (QSAR) between H1-histaminergic activity and chromatographic data of derivatives of (R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine highlighted their potential interaction with histamine receptors. This research could pave the way for the development of new antihistamines based on these derivatives, underscoring their pharmacological importance (E. Brzezińska & Grażyna Kośka, 2003).

Novel Applications in Material Science

Beyond pharmacological applications, derivatives of (R)-1-(Benzo[D]thiazol-5-yl)ethan-1-amine have found applications in material science. For example, their incorporation into novel V-shaped molecules demonstrated significant potential in the development of security inks, showcasing their versatility beyond biomedical applications (Xiao-lin Lu et al., 2016).

properties

IUPAC Name

(1R)-1-(1,3-benzothiazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,10H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEMTXBRVDLKKG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)SC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine

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